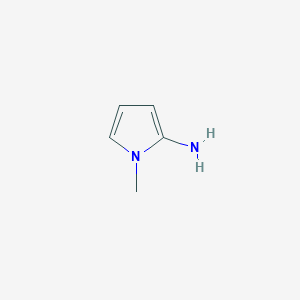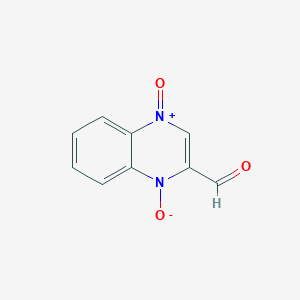
2-Quinoxalinecarboxaldehyde N,N'-dioxide
Vue d'ensemble
Description
2-Quinoxalinecarboxaldehyde N,N’-dioxide is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.1555 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities.
Mécanisme D'action
Target of Action
The primary targets of 2-Quinoxalinecarboxaldehyde N,N’-dioxide, also known as 2-Quinoxalinecarboxaldehyde, 1,4-dioxide, are bacterial and tumor cells . This compound has been used as an antibacterial agent and has shown potential in oncological applications .
Mode of Action
2-Quinoxalinecarboxaldehyde N,N’-dioxide interacts with its targets primarily by causing DNA damage . The presence of two N-oxide groups in the compound contributes to its pharmaceutical properties . It has been observed that this heterocycle can cause DNA damage .
Biochemical Pathways
It is known that the compound’s mode of action involves the production of reactive oxygen species (ros), cellular deoxygenation, metal chelation, and bioreductive agents .
Pharmacokinetics
The presence of n-oxide groups in the compound suggests that it may have unique pharmacokinetic properties .
Result of Action
The primary result of the action of 2-Quinoxaldehyde N,N’-dioxide is DNA damage in the target cells . This damage can inhibit the growth of bacteria and tumor cells, making the compound effective as an antibacterial and potential anticancer agent .
Méthodes De Préparation
The synthesis of 2-Quinoxalinecarboxaldehyde N,N’-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of quinoxaline with hydrogen peroxide in the presence of a catalyst such as acetic acid . This reaction proceeds under mild conditions and yields the desired N,N’-dioxide product. Industrial production methods may involve similar oxidative processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-Quinoxalinecarboxaldehyde N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline-2-carboxylic acid N,N’-dioxide.
Reduction: Reduction reactions can convert the N,N’-dioxide group back to the parent quinoxaline compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Quinoxalinecarboxaldehyde N,N’-dioxide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel antimicrobial agents, including antimycobacterial and antifungal compounds.
Biological Studies: The compound is studied for its potential as an anticancer agent due to its ability to induce DNA damage.
Industrial Applications: It is used in the development of dyes, fluorescent materials, and electroluminescent materials.
Comparaison Avec Des Composés Similaires
2-Quinoxalinecarboxaldehyde N,N’-dioxide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as a growth promoter in animal feed.
Echinomycin: An antibiotic with anticancer properties.
Carbadox: Another growth promoter with antibacterial activity.
What sets 2-Quinoxalinecarboxaldehyde N,N’-dioxide apart is its unique combination of biological activities, making it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-oxido-4-oxoquinoxalin-4-ium-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJFIUXMPBVEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)C=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-51-6 | |
| Record name | 2-Quinoxalinecarboxaldehyde N,N'-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-QUINOXALINECARBOXALDEHYDE N,N'-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR731A439B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



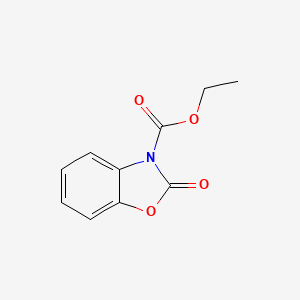
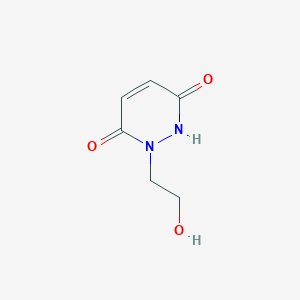
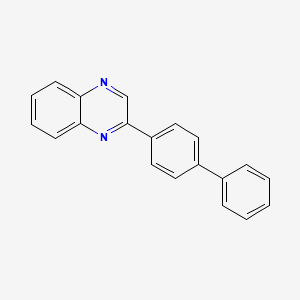

![9H-Thioxanthen-9-one, 6-chloro-1-[[2-[ethyl(2-hydroxyethyl)amino]ethyl]amino]-4-(hydroxymethyl)-](/img/structure/B3048533.png)
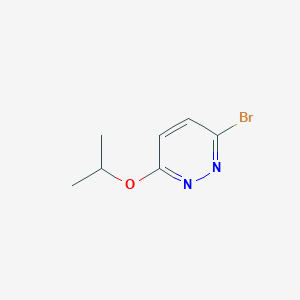
![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3048535.png)

![2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester](/img/structure/B3048539.png)


